molecular formula C19H22N4S B2656894 4-(4-Benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 314260-82-7

4-(4-Benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No.: B2656894
CAS No.: 314260-82-7
M. Wt: 338.47
InChI Key: HCOOCEPUQLAJGA-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a thienopyrimidine core, which is known for its diverse biological activities, and a benzylpiperazine moiety, which is often associated with enhanced pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine typically involves the following steps:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group is introduced via nucleophilic substitution reactions, often using benzyl chloride and piperazine as starting materials. The reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thienopyrimidine core or the benzylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Benzyl chloride and piperazine in the presence of potassium carbonate in DMF.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced thienopyrimidine derivatives.

    Substitution Products: Various substituted thienopyrimidine and benzylpiperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperazine moiety may enhance the compound’s ability to cross biological membranes and reach its target sites. The thienopyrimidine core can interact with active sites of enzymes or binding pockets of receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
  • Thiazolo[5,4-d]pyrimidine derivatives

Uniqueness

4-(4-Benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine is unique due to its specific combination of a thienopyrimidine core and a benzylpiperazine moiety. This combination imparts distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4S/c1-14-15(2)24-19-17(14)18(20-13-21-19)23-10-8-22(9-11-23)12-16-6-4-3-5-7-16/h3-7,13H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOOCEPUQLAJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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